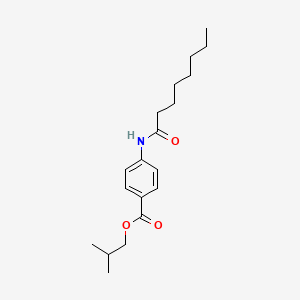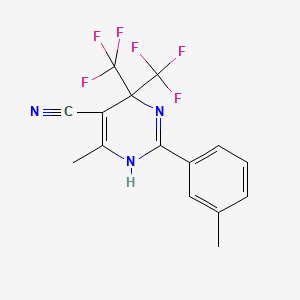![molecular formula C27H30N4O2 B11565036 N-({N'-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11565036.png)
N-({N'-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a diethylamino group, a phenylmethylidene group, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation of 4-(diethylamino)benzaldehyde with hydrazine derivatives, followed by the reaction with diphenylacetic acid or its derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating under reflux to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-({N’-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the phenylmethylidene and diphenylacetamide moieties contribute to its overall activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(Diethylamino)phenyl]methylidene}-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-{(E)-[4-(Diethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
Uniqueness
N-({N’-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H30N4O2 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C27H30N4O2/c1-3-31(4-2)24-17-15-21(16-18-24)19-29-30-25(32)20-28-27(33)26(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-19,26H,3-4,20H2,1-2H3,(H,28,33)(H,30,32)/b29-19+ |
InChI Key |
KRLXXQBYRYUNRG-VUTHCHCSSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B11564957.png)

![N'-[(1E)-(6-bromo-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B11564971.png)
![N-[(4-Chlorophenyl)methyl]-1-{N'-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11564972.png)
![N-(1-{N'-[(E)-(3-Methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11564976.png)
![6-Amino-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11564977.png)
![(4E,4'E)-4,4'-{benzene-1,4-diylbis[imino(E)methylylidene]}bis[5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11564979.png)
![methyl 4-[(E)-{2-[(naphthalen-2-ylamino)(oxo)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11564985.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11564988.png)
![2-[(2-methylphenyl)amino]-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B11564993.png)
![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,6-diethylphenyl)-2-oxoacetamide](/img/structure/B11564994.png)
![N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11564998.png)
![ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B11564999.png)

